molecular formula C17H19NO B15066188 1-(3-Phenoxyphenyl)piperidine CAS No. 1135032-28-8

1-(3-Phenoxyphenyl)piperidine

Cat. No.: B15066188
CAS No.: 1135032-28-8
M. Wt: 253.34 g/mol
InChI Key: VLFRJXNNHHVMJJ-UHFFFAOYSA-N
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Description

1-(3-Phenoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a phenoxyphenyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 1-(3-Phenoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

For industrial production, the process can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

1-(3-Phenoxyphenyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The compound can influence signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

1-(3-Phenoxyphenyl)piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1135032-28-8

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-(3-phenoxyphenyl)piperidine

InChI

InChI=1S/C17H19NO/c1-3-9-16(10-4-1)19-17-11-7-8-15(14-17)18-12-5-2-6-13-18/h1,3-4,7-11,14H,2,5-6,12-13H2

InChI Key

VLFRJXNNHHVMJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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